molecular formula C26H25Cl2NO3 B5165646 Benzyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate CAS No. 5475-57-0

Benzyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

Cat. No.: B5165646
CAS No.: 5475-57-0
M. Wt: 470.4 g/mol
InChI Key: MCVJWFNBRQOJOE-UHFFFAOYSA-N
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Description

This compound belongs to a class of polycyclic quinoline derivatives characterized by a partially saturated quinoline core (1,4,6,8-tetrahydroquinoline) substituted with a benzyl ester group at position 3 and a 2,3-dichlorophenyl moiety at position 4. The 2,7,7-trimethyl and 5-oxo groups further define its stereoelectronic properties. Its synthesis typically involves multicomponent reactions, such as the Hantzsch dihydroquinoline synthesis, followed by selective functionalization.

Properties

IUPAC Name

benzyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25Cl2NO3/c1-15-21(25(31)32-14-16-8-5-4-6-9-16)22(17-10-7-11-18(27)24(17)28)23-19(29-15)12-26(2,3)13-20(23)30/h4-11,22,29H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVJWFNBRQOJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)Cl)Cl)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385888
Record name benzyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5475-57-0
Record name benzyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dichlorobenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain the desired compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural and Molecular Features of Analogous Compounds
Compound Name Substituent on Phenyl Ring Quinoline Saturation Molecular Formula Molecular Weight (g/mol)
Benzyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate (Main Compound) 2,3-dichloro 1,4,6,8-tetrahydro C₂₆H₂₅Cl₂NO₃ 478.39*
Benzyl 4-(2-hydroxy-3,5-dinitrophenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2-hydroxy-3,5-dinitro 1,4,5,6,7,8-hexahydro C₂₇H₂₇N₃O₈ 533.52*
Benzyl 4-(3-hydroxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 3-hydroxy-4-methoxy 1,4,5,6,7,8-hexahydro C₂₇H₂₉NO₅ 447.53
Benzyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2,3-dimethoxy 1,4,5,6,7,8-hexahydro C₂₈H₃₁NO₅ 461.55

Key Observations :

  • Substituent Effects: The main compound’s 2,3-dichlorophenyl group introduces strong electron-withdrawing effects, enhancing lipophilicity but reducing hydrogen-bonding capacity compared to hydroxy- or methoxy-substituted analogs .

Physicochemical and Conformational Properties

Hydrogen Bonding and Solubility
  • The hydroxy and methoxy substituents in analogs (Table 1) enable hydrogen bonding with solvents or biological targets, improving aqueous solubility. In contrast, the main compound’s dichlorophenyl group prioritizes hydrophobic interactions .
  • Nitro groups () may introduce steric hindrance and electrostatic repulsion, impacting crystallinity or packing efficiency .
Ring Puckering and Conformation
  • In contrast, the tetrahydro core of the main compound may favor flatter geometries, influencing π-π stacking interactions .

Biological Activity

Benzyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate (CAS Number: 5475-57-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its anticancer effects, and includes data tables and relevant research findings.

PropertyValue
Molecular FormulaC26H25Cl2NO3
Molecular Weight470.3876 g/mol
Melting Point307.6 °C
SolubilityNot specified

Research indicates that compounds similar to benzyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline derivatives exhibit significant anticancer activity by modulating multidrug resistance (MDR) mechanisms. Studies have shown that these compounds can inhibit the efflux activity of P-glycoprotein (P-gp), a key player in drug resistance in cancer cells. Specifically:

  • P-glycoprotein Modulation : The compound has been tested for its ability to reverse MDR in various cancer cell lines. In particular, derivatives with similar structures demonstrated the capacity to block P-gp efflux and induce apoptosis in resistant cancer cells .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated a series of 1,4,5,6,7,8-hexahydroquinoline derivatives for their cytotoxic effects against human uterine sarcoma cells (MES-SA-DX5). The results indicated that certain derivatives significantly blocked P-gp activity and induced apoptosis .
    • The highest cytotoxicities were observed in compounds with dichlorophenyl moieties that are structurally similar to benzyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline .
  • Structure-Activity Relationship (SAR) :
    • SAR studies have suggested that the presence of specific substituents on the quinoline ring enhances the biological activity of these compounds. For instance, the incorporation of halogen atoms like chlorine has been linked to improved interaction with biological targets .

Biological Activity Summary Table

Activity TypeObservationsReference
CytotoxicitySignificant against MES-SA-DX5 cells
P-glycoprotein InhibitionEffective modulation observed
Induction of ApoptosisCompounds induced apoptosis in resistant cells
Structure Activity RelationshipEnhanced activity with specific substituents

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